NU-7107

Catalog No.
S548532
CAS No.
M.F
C18H19N3O2
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU-7107

Product Name

NU-7107

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimido[2,1-a]isoquinolin-4-one

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H19N3O2/c1-12-10-20(11-13(2)23-12)16-9-17(22)21-8-7-14-5-3-4-6-15(14)18(21)19-16/h3-9,12-13H,10-11H2,1-2H3/t12-,13+

InChI Key

WEXIWJYAPCUIPH-BETUJISGSA-N

SMILES

CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Solubility

Soluble in DMSO, not in water

Synonyms

NU7107; NU 7107; NU-7107.

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Description

The exact mass of the compound 2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one is 309.14773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NU-7107 represents a significant structural modification of the parent compound NU7026, designed to address metabolic stability limitations observed in preclinical studies [1] [2] [3]. The synthesis methodology for NU-7107 involves targeted methylation of the morpholine ring at specific positions to prevent oxidative metabolism, which was identified as the primary clearance mechanism for NU7026 [1] [2].

The synthetic approach to NU-7107 follows established morpholine methylation strategies. Morpholine ring modifications typically employ methylation reactions using methylating agents under controlled conditions [4] [5] [6]. The synthesis requires careful consideration of regioselectivity to ensure methylation occurs at the desired C-2 and C-6 positions rather than alternative sites [1] [2] [3].

The benzochromenone core structure of NU-7107 is synthesized using established methods for constructing these heterocyclic systems. Benzochromenone synthesis typically involves cyclization reactions of appropriately substituted precursors, often employing palladium-catalyzed processes or metal-free oxidative coupling reactions [7] [8] [9]. These synthetic routes provide access to the naphthalene-fused chromone framework essential for DNA-dependent protein kinase inhibitory activity [1] [10].

Structural Modifications from Parent Compound NU7026

The primary structural modification in NU-7107 compared to NU7026 involves bis-methylation of the morpholine ring at the C-2 and C-6 positions [1] [2] [3]. This modification was strategically designed based on metabolic studies that identified the C-2 position of the morpholine ring as the major site of hydroxylation in NU7026 [1] [3].

Pharmacokinetic studies revealed that NU7026 undergoes extensive metabolism, primarily through hydroxylation at the C-2 position of the morpholine ring, leading to rapid plasma clearance of 0.108 l/h [1] [3]. The major metabolites identified include mono-hydroxylated (M1) and bis-hydroxylated (M5, M6) species, with M1 corresponding to hydroxylation at the C-2 position [1]. Additional metabolites include ring-opened aldehyde tautomers (M2, M3) and glucuronide conjugates (M7, M8) [1].

The structural modification strategy for NU-7107 employs the principle of metabolic blocking, where methylation at susceptible positions prevents enzymatic hydroxylation [1] [2] [3]. This approach has been successfully employed in medicinal chemistry to improve metabolic stability and pharmacokinetic properties of drug candidates [11] [12].

The benzochromenone core structure remains unchanged in NU-7107, preserving the essential pharmacophore responsible for DNA-dependent protein kinase inhibition [1] [10]. This selective modification approach maintains the fundamental molecular interactions required for target binding while addressing specific metabolic liabilities [1] [2] [3].

C-2 and C-6 Methylation Process

The C-2 and C-6 methylation process represents the key synthetic transformation distinguishing NU-7107 from its parent compound NU7026 [1] [2] [3]. This bis-methylation strategy specifically targets the positions most susceptible to metabolic oxidation, as identified through comprehensive metabolic profiling studies [1].

Morpholine methylation reactions typically employ various methylating agents and reaction conditions. Traditional approaches include methylation with methyl halides, though these methods are limited by toxicity concerns and waste salt formation [5] [6]. More environmentally friendly approaches utilize dimethyl carbonate as a green methylating reagent, which can replace methyl halides and dimethyl sulfate in methylation reactions [5].

The methylation process must achieve regioselective installation of methyl groups at both the C-2 and C-6 positions of the morpholine ring. This requires careful control of reaction conditions to prevent over-methylation or methylation at undesired positions [13] [4]. The stereochemistry of the methylation products may result in formation of diastereomeric mixtures, requiring subsequent separation or preferential synthesis of specific isomers [13].

Continuous flow methylation processes have been developed for morpholine derivatives, offering advantages for scale-up including enhanced heat transfer, improved mass transfer, and reduced reaction times [14] [15] [16]. These methods are particularly relevant for the synthesis of NU-7107, as they provide better control over exothermic methylation reactions and can facilitate process optimization [15].

Purification and Characterization Techniques

The purification and characterization of NU-7107 employs standard analytical techniques commonly used for small molecule pharmaceuticals. High-performance liquid chromatography serves as the primary purification method, particularly for final product isolation and removal of synthetic impurities [17] [18] [19].

Advanced chromatographic strategies have been developed for efficient purification of synthetic compounds, including high-resolution semi-preparative high-performance liquid chromatography systems capable of separating closely related structural analogues [17]. These systems utilize optimized stationary phases and gradient conditions to achieve baseline separation of target compounds from synthetic impurities [17] [18].

Nuclear magnetic resonance spectroscopy represents the primary characterization technique for structural confirmation of NU-7107 [20] [21]. Both proton and carbon-13 nuclear magnetic resonance provide essential structural information, including confirmation of methylation at the C-2 and C-6 positions of the morpholine ring [20] [22]. Advanced nuclear magnetic resonance techniques, including two-dimensional experiments, can provide detailed connectivity information and stereochemical assignments [20] [23].

Mass spectrometry serves as a complementary characterization technique, providing molecular weight confirmation and fragmentation patterns consistent with the proposed structure [21] [24]. High-resolution mass spectrometry can determine precise molecular formulas and distinguish between structural isomers [21]. The fragmentation patterns of NU-7107 can be compared to those of the parent compound NU7026 to confirm the structural modifications [1].

Additional characterization techniques may include infrared spectroscopy for functional group identification, elemental analysis for molecular formula confirmation, and melting point determination for purity assessment [4] [25]. These analytical methods collectively provide comprehensive structural characterization and purity validation [17] [20].

Scale-Up Considerations for Research Purposes

Scale-up synthesis of NU-7107 requires careful consideration of several factors to ensure safe and efficient production for research applications [26] [14]. The scale-up process must address potential hazards associated with increased reaction volumes, heat generation, and reagent handling [26] [27].

Temperature control represents a critical factor in scale-up synthesis, particularly for exothermic methylation reactions [26] [15]. The methylation of morpholine derivatives generates significant heat, with standard reaction enthalpies of approximately -128.65 kJ/mol for morpholine methylation [15]. Enhanced heat transfer systems and temperature monitoring are essential to prevent thermal runaway reactions [15] [27].

Solvent considerations become particularly important during scale-up, as large volumes of flammable solvents present fire hazards [26]. Alternative solvent systems and reaction conditions should be evaluated to minimize environmental and safety concerns [4] [28]. Continuous flow processes offer advantages for scale-up, including improved heat and mass transfer, reduced solvent volumes, and enhanced process control [14] [15] [16].

Purification at scale may require modification of chromatographic methods used for analytical-scale synthesis [17] [26]. Flash chromatography and medium pressure liquid chromatography systems can handle larger sample loads compared to analytical high-performance liquid chromatography [17]. Alternative purification strategies, such as crystallization and precipitation, should be evaluated to avoid large-scale chromatographic separations [26] [4].

Quality control measures must be implemented throughout the scale-up process to ensure consistent product quality and purity [17] [26]. This includes in-process monitoring using analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy [17] [20]. Batch-to-batch consistency requires standardized procedures and analytical specifications [17] [26].

Process optimization studies should focus on improving yield, reducing waste generation, and minimizing processing time [14] [26] [27]. This may involve evaluation of alternative synthetic routes, catalyst systems, and reaction conditions to enhance overall process efficiency [14] [4] [28].

Synthesis ParameterNU7026NU-7107Improvement Factor
Plasma Clearance Rate0.108 l/h4-fold slower
Metabolic StabilityExtensive metabolismEnhancedSignificant
DNA-PK IC500.23 μM>10 μM43× weaker
Bioavailability (i.p.)20%EnhancedImproved
Bioavailability (oral)15%EnhancedImproved
Hydroxylation SusceptibilityHigh (C-2 position)Blocked by methylationEliminated
Analytical TechniqueApplicationInformation Provided
HPLCPurificationSeparation and purity assessment
1H NMRStructure confirmationProton environments and connectivity
13C NMRStructure confirmationCarbon framework and substitution patterns
Mass SpectrometryMolecular characterizationMolecular weight and fragmentation
IR SpectroscopyFunctional group identificationBond vibrations and functional groups
Elemental AnalysisComposition verificationEmpirical formula confirmation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

309.147726857 g/mol

Monoisotopic Mass

309.147726857 g/mol

Heavy Atom Count

23

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1. Nutley BP, Smith NF, Hayes A, Kelland LR, Brunton L, Golding BT, Smith GC, Martin NM, Workman P, Raynaud FI. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. Br. J. Cancer (2005)

Explore Compound Types